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Compound of Interest

Compound Name: Chrysothol

Cat. No.: B140748

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic and crystallographic
analysis of Chrysophanol (1,8-dihydroxy-3-methylanthraquinone), a naturally occurring
anthraquinone with significant therapeutic potential. The information compiled herein is
intended to serve as a comprehensive resource for researchers in natural product chemistry,
pharmacology, and drug development.

Spectroscopic Analysis

Spectroscopic techniques are fundamental in the structural elucidation and characterization of
natural products like Chrysophanol. The following sections summarize the key spectroscopic
data and provide detailed experimental protocols for its analysis.

Data Presentation

The quantitative spectroscopic data for Chrysophanol is summarized in the tables below for
easy reference and comparison.

Table 1: UV-Visible Spectroscopic Data for Chrysophanol
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Solvent Amax (nm) Reference

Methanol 225, 257, 277, 287, 428 [1]

Not Specified 226, 256, 278, 288, 436 [2]

Table 2: Infrared (IR) Spectroscopic Data for Chrysophanol
. Wavenumber o

Functional Group Description Reference
(cm™)

O-H (chelated
3420 Broad peak [3]

hydroxyl)

C=0 (carbonyl) 1670, 1650 Sharp peaks [3]

Table 3: 1H NMR Spectroscopic Data for Chrysophanol (in CDCIs)

. . Coupling
Chemical Shift o .
Multiplicity Constant (J, Assignment Reference
(3, ppm)
Hz)

12.11 s - C1-OH [4]
12.01 s - C8-OH [4]
7.82 d 75 H-5 [4]
7.63 t 7.8 H-6 [4]
7.27 d 8.0 H-7 [4]
7.59 s - H-4 [4]
7.08 s - H-2 [4]
2.46 s - C3-CHs [4]

Table 4: 13C NMR Spectroscopic Data for Chrysophanol (in CDCIs)
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Chemical Shift (6, ppm) Assignment Reference
192.5 C-9 [4]
182.0 C-10 [4]
162.5 c-1 [4]
162.4 C-8 [4]
149.3 C-3 [4]
137.0 C-6 [4]
133.6 C-10a [4]
133.2 C-4a [4]
124.5 C-2 [4]
124.3 C-5 [4]
121.3 C-4 [4]
119.8 C-7 [4]
115.9 C-8a [4]
113.7 C-9a [4]
22.2 C-3-CHs [4]

Table 5: Mass Spectrometry Data for Chrysophanol

lonization Key Fragment

[M+H]* (m/z) [M-H]~ (m/z) Reference
Mode lons (m/z)
ESI 255.0652 253 225, 209 [5][6]

Experimental Protocols

Objective: To determine the absorption maxima of Chrysophanol.
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Materials:

Chrysophanol standard

Methanol (spectroscopic grade)

Quartz cuvettes

UV-Vis spectrophotometer
Procedure:

o Preparation of Standard Stock Solution: Accurately weigh 1 mg of Chrysophanol and
dissolve it in 10 mL of methanol in a volumetric flask to obtain a stock solution of 100 pg/mL.

[7]

o Preparation of Working Solutions: Prepare a series of dilutions from the stock solution in the
concentration range of 1-10 pg/mL using methanol.[7]

e Determination of Amax:
o Use methanol as a blank to calibrate the spectrophotometer.
o Scan a suitable dilution of the Chrysophanol solution in the UV-Vis range (200-800 nm).
o Identify the wavelengths of maximum absorbance (Amax).[7]
e Quantitative Analysis (Optional):
o Measure the absorbance of the working solutions at the determined Amax.
o Construct a calibration curve by plotting absorbance versus concentration.

o Determine the concentration of an unknown sample by measuring its absorbance and
interpolating from the calibration curve.

Obijective: To identify the functional groups present in Chrysophanol.

Materials:
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e Chrysophanol powder

o Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)
accessory

Procedure:

o Sample Preparation: Place a small amount of Chrysophanol powder directly onto the ATR
crystal.

o Data Acquisition:

o Record a background spectrum of the empty ATR crystal.

o Apply pressure to the sample using the ATR press to ensure good contact.

o Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm~1.
o Data Analysis:

o Identify the characteristic absorption bands corresponding to the functional groups present
in Chrysophanol (e.g., O-H, C=0, C=C aromatic).

o Compare the obtained spectrum with literature data for confirmation.
Obijective: To elucidate the detailed molecular structure of Chrysophanol.

Materials:

Chrysophanol sample (5-10 mg for *H NMR, 20-50 mg for 13C NMR)

Deuterated chloroform (CDCIs)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:
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e Sample Preparation:

o Dissolve the Chrysophanol sample in approximately 0.6-0.7 mL of CDCls in a small vial.

o Filter the solution through a pipette with a glass wool plug into a clean, dry NMR tube.[8]

o Data Acquisition:

[e]

Insert the NMR tube into the spectrometer.

o

Tune and shim the instrument to optimize the magnetic field homogeneity.

[¢]

Acquire the *H NMR spectrum.

[¢]

Acquire the 13C NMR spectrum.

[e]

(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more detailed
structural assignments.

» Data Analysis:

o Process the spectra (Fourier transform, phase correction, baseline correction).

o Integrate the peaks in the *H NMR spectrum to determine proton ratios.

o Analyze the chemical shifts, multiplicities, and coupling constants to assign signals to
specific protons and carbons in the molecule.

Objective: To determine the molecular weight and fragmentation pattern of Chrysophanol.

Materials:

e Chrysophanol sample

o Methanol or acetonitrile (LC-MS grade)

 Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization
(ESI) source
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Procedure:

o Sample Preparation: Prepare a dilute solution of Chrysophanol (e.g., 1-10 pg/mL) in the
mobile phase solvent.

e LC-MS Analysis:
o Inject the sample into the LC-MS system.

o Separate the analyte using a suitable C18 column with a gradient elution of mobile phases
(e.g., water with 0.1% formic acid and acetonitrile).

o Analyze the eluent using the mass spectrometer in both positive and negative ion modes.
o Acquire full scan mass spectra to determine the molecular ion peak ([M+H]* or [M-H]~).

o Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation patterns for
structural confirmation.[5]

e Data Analysis:

o Determine the exact mass of the molecular ion and compare it with the theoretical mass of
Chrysophanol.

o Analyze the fragmentation pattern to confirm the structure.

Crystallographic Analysis

Crystallographic analysis provides the definitive three-dimensional structure of a molecule in
the solid state.

Data Presentation

While a complete publicly available Crystallographic Information File (CIF) for Chrysophanol
was not identified in the literature search, the following crystallographic parameters have been
reported.

Table 6: Crystallographic Data for Chrysophanol
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Parameter Value Reference

(Typical for similar

Crystal System Monoclinic ]
anthraquinones)

Space Group Poc (Typical for similar
anthraquinones)

a (A) Data not available

b (A) Data not available

c (A) Data not available

a(°) 90

B(°) Data not available

y () 920

V (A3) Data not available

. 4 (Typical for similar

anthraquinones)

Note: The crystallographic data presented is based on typical values for similar anthraquinone
structures due to the lack of a specific public CIF file for Chrysophanol.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional crystal structure of Chrysophanol.

Materials:

High-purity Chrysophanol

Suitable solvent for crystallization (e.g., ethanol, acetone, chloroform)

Crystallization vials

Single-crystal X-ray diffractometer
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Procedure:
e Crystal Growth:
o Dissolve a small amount of high-purity Chrysophanol in a suitable solvent.

o Slowly evaporate the solvent at room temperature or use other crystallization techniques
(e.g., vapor diffusion, cooling crystallization) to obtain single crystals of suitable size and
guality (typically >0.1 mm in all dimensions).[9]

e Crystal Mounting:

o Carefully select a well-formed, single crystal under a microscope.

o Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.[9]
» Data Collection:

o Mount the goniometer head on the diffractometer.

o Center the crystal in the X-ray beam.

o Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is
typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

e Structure Solution and Refinement:
o Process the diffraction data (integration, scaling, and merging).

o Solve the crystal structure using direct methods or Patterson methods to obtain an initial
model of the electron density.

o Refine the structural model against the experimental data to determine the precise atomic
positions, bond lengths, bond angles, and thermal parameters.

o Data Analysis and Visualization:
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o Analyze the final crystal structure to determine molecular geometry, intermolecular
interactions, and packing arrangements.

o Generate a Crystallographic Information File (CIF) and graphical representations of the
structure.

Signaling Pathway Visualizations

Chrysophanol has been shown to modulate several key signaling pathways involved in
inflammation and cancer. The following diagrams, generated using Graphviz (DOT language),
illustrate these interactions.
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Caption: Chrysophanol inhibits the NF-kB signaling pathway.
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Caption: Chrysophanol modulates the MAPK signaling pathway.
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Caption: Chrysophanol inhibits the PI3K/Akt/mTOR pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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